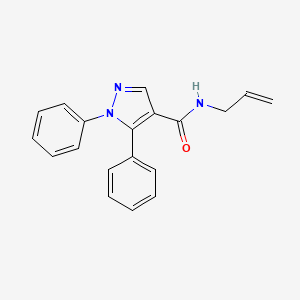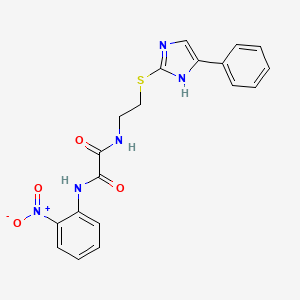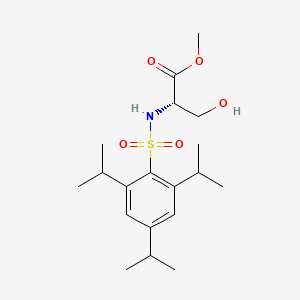![molecular formula C18H22ClF2N5OS B2836028 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1215711-65-1](/img/structure/B2836028.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClF2N5OS and its molecular weight is 429.91. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity : A study by Palkar et al. (2017) on analogs of pyrazole-1-carboxamide derivatives, which share structural similarities with the compound , found that these compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study emphasizes the potential of such compounds in antibacterial applications (Palkar et al., 2017).
Cytotoxic Activity : Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the specified compound, showed potent cytotoxic properties against various cancer cell lines. This suggests the potential of the compound in cancer research and therapy (Deady et al., 2003).
Diverse Chemical Library Generation : Roman (2013) used a ketonic Mannich base, which is structurally related to the compound, as a starting material for generating a diverse library of compounds. This process is significant in the discovery of new chemicals with potential pharmaceutical applications (Roman, 2013).
Anticancer Activity : Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity. The results showed that these compounds, similar in structure to the specified compound, have potential applications in treating breast cancer (Abdellatif et al., 2014).
Antimicrobial Activity : Bildirici et al. (2007) studied derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, structurally related to the compound , and found them to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Corrosion Inhibition : Hu et al. (2016) conducted a study on benzothiazole derivatives as corrosion inhibitors. Given the structural similarity, it suggests potential applications of the compound in the field of material science, particularly in corrosion inhibition (Hu et al., 2016).
Photosynthetic Electron Transport Inhibition : Vicentini et al. (2005) researched pyrazole derivatives as inhibitors of photosynthetic electron transport. This indicates the potential use of the compound in agricultural sciences, particularly as a herbicide (Vicentini et al., 2005).
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS.ClH/c1-11-8-14(22-24(11)4)17(26)25(7-5-6-23(2)3)18-21-16-13(20)9-12(19)10-15(16)27-18;/h8-10H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQSFGSGMMAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B2835949.png)


![7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2835955.png)




![Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2835961.png)


![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)